2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Description
This compound features a bicyclic octahydropyrrolo[2,3-c]pyrrole scaffold, a nitrogen-rich heterocycle known for enhancing binding affinity in kinase inhibitors and receptor modulators. The 5-methyl-1,2,4-oxadiazole moiety is attached via a methyl linker to the bicyclic amine, while a pyridine ring is positioned at the 5-position of the pyrrolo-pyrrole core. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the pyridine group may enhance solubility and π-π stacking.
Properties
IUPAC Name |
5-methyl-3-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-17-14(18-21-11)10-19-7-5-12-8-20(9-13(12)19)15-4-2-3-6-16-15/h2-4,6,12-13H,5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZJKPPCRCZBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine represents a novel molecular structure that combines the oxadiazole moiety with a pyridine ring and a complex octahydropyrrolo structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structural features:
- Molecular Formula : C₁₄H₁₈N₄O
- IUPAC Name : this compound
- CAS Number : Not specified in the sources but can be derived from its structural components.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets due to the presence of the oxadiazole and pyridine rings, which are known for their pharmacological properties. Oxadiazoles have been reported to exhibit:
- Antimicrobial activity : Compounds containing oxadiazole rings have shown efficacy against various bacterial and fungal strains.
- Anticancer properties : Similar structures have been linked to cytotoxic effects on cancer cell lines, promoting apoptosis or inhibiting cell proliferation.
Anticancer Activity
Recent studies have focused on the anticancer potential of oxadiazole derivatives. For example:
- A related compound bearing a 5-nitrothiophene moiety exhibited significant anticancer activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values reported as low as 0.5 µM . This suggests that similar derivatives may also possess potent anticancer effects.
Antimicrobial Activity
Compounds incorporating oxadiazoles have demonstrated antimicrobial properties. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways. The exact activity of this compound against specific pathogens remains to be fully elucidated but is an area of active research.
Case Studies and Research Findings
A comprehensive review of literature reveals various studies that explore the biological activity of oxadiazole-containing compounds:
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery and development. The presence of the oxadiazole group has been linked to various biological activities, including:
- Antimicrobial Activity : Studies indicate that oxadiazoles can exhibit antibacterial and antifungal properties. For instance, derivatives of 5-methyl-1,2,4-oxadiazole have shown efficacy against Gram-positive bacteria .
- Anticancer Properties : Compounds containing oxadiazole rings have been studied for their potential to inhibit cancer cell proliferation. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms .
Materials Science
The unique properties of 2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine make it a candidate for use in advanced materials:
- Polymer Synthesis : The compound can act as a monomer in polymerization reactions to create novel materials with specific thermal and mechanical properties.
- Nanotechnology : Its ability to form stable complexes with metal ions could be exploited in the development of nanomaterials for applications in catalysis and electronics .
Biological Research
The compound's biological implications extend beyond medicinal uses:
- Biochemical Probes : The oxadiazole moiety can be utilized as a fluorescent probe for studying biological processes at the molecular level.
- Enzyme Inhibition Studies : Research indicates that derivatives may serve as inhibitors for specific enzymes involved in metabolic pathways, making them valuable tools for biochemical research .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 explored the antimicrobial properties of various oxadiazole derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on anticancer activity, researchers synthesized several derivatives of the compound and evaluated their effects on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis through the activation of caspase pathways, highlighting the therapeutic potential of this class of compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
Compound A : 5-(Trifluoromethyl)-2-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine (BB63304)
- Core : Shares the octahydropyrrolo[2,3-c]pyrrole scaffold.
- Substituents : Replaces the oxadiazole-methyl group with a sulfonyl-linked pyrazole. The trifluoromethylpyridine enhances lipophilicity and electron-withdrawing effects.
- Molecular Weight : 429.46 g/mol (vs. target compound’s estimated ~350–400 g/mol).
- Implications : The sulfonyl group may improve solubility, while the trifluoromethylpyridine could increase metabolic stability .
Compound B : 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
- Core : Simplified pyridine-oxadiazole structure lacking the bicyclic amine.
- Substituents : Methoxyphenyl at the oxadiazole 5-position.
- Implications : Reduced steric hindrance may improve bioavailability but limit target specificity compared to the bicyclic core in the target compound .
Functional Group and Activity Trends
Oxadiazole Derivatives :
- Compound C : 5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole
Data Table: Structural and Functional Comparisons
Key Research Findings
- Metabolic Stability : Oxadiazole rings (as in the target compound) resist oxidative degradation better than isoxazoles, as shown in dimeric dihydropyridine studies .
- Binding Affinity: Bicyclic amines (e.g., octahydropyrrolo[2,3-c]pyrrole) exhibit higher receptor occupancy than monocyclic analogs due to conformational rigidity .
- Solubility : Sulfonyl groups (e.g., in BB63304) improve aqueous solubility but may reduce blood-brain barrier permeability compared to methyl-oxadiazole linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
